Ethyl 2-cyano-3-(dimethylamino)acrylate
Description
Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is an α,β-unsaturated carbonyl compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.197 g/mol. Structurally, it features a cyano group at the α-position, a dimethylamino group at the β-position, and an ethyl ester moiety . This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as pyrazolo[1,5-a]pyrimidines . Its electron-deficient acrylate backbone enables participation in Knoevenagel condensations and cycloaddition reactions, making it valuable in pharmaceuticals and materials science.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3 |
InChI Key |
RZEPXNTYHXGQOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(dimethylamino)acrylate can be synthesized through several methods. One common method involves the condensation of ethyl cyanoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the enolate intermediate, which then reacts with dimethylamine to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-cyano-3-(dimethylamino)prop-2-enoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Condensation Reactions: Catalysts like piperidine or pyridine are often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioesters.
Condensation Reactions: Formation of heterocyclic compounds such as pyridines or quinolines.
Hydrolysis: Formation of ethyl cyanoacetate and dimethylamine.
Scientific Research Applications
Ethyl 2-cyano-3-(dimethylamino)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(dimethylamino)prop-2-enoate involves its reactive functional groups. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions enable the compound to serve as a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate (C3)
- Structure : Differs by a para-substituted phenyl ring on the β-carbon (C₆H₅ group) (C₁₄H₁₆N₂O₂) .
- Applications : Acts as a push-pull chromophore in corrosion inhibition studies due to enhanced conjugation from the aryl group, improving charge-transfer properties .
- Reactivity : Exhibits slower hydrolysis than the parent compound due to steric hindrance and resonance stabilization from the phenyl ring .
Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS 51145-57-4)
- Structure: Replaces the cyano group with an acetyl moiety (C₉H₁₅NO₃) .
- Reactivity: The acetyl group reduces electrophilicity at the α-position, favoring nucleophilic additions over cyclizations. Used in synthesizing β-enamino esters .
2-(Dimethylamino)ethyl acrylate (CAS 54716-02-8)
- Structure: Lacks the cyano group and features a methacrylate backbone with a dimethylaminoethyl ester (C₈H₁₅NO₂) .
- Applications: Common in polymer chemistry as a co-monomer. Exhibits higher hydrophilicity and faster hydrolysis (half-life: 2.2–12.5 hours at pH 7–8.3) due to the ester’s lability .
Functional Group Influence on Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): The cyano group in this compound enhances electrophilicity, enabling rapid Knoevenagel condensations. In contrast, acetyl or phenyl substituents reduce reactivity by stabilizing the α-carbon .
- Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., in C3) improve thermal stability and optoelectronic properties, whereas aliphatic esters (e.g., 2-(dimethylamino)ethyl acrylate) prioritize hydrolytic degradation .
Polymer Chemistry
- This compound: Limited use in polymers due to its propensity for side reactions (e.g., cyclization).
- 2-(Dimethylamino)ethyl methacrylate (DMAEMA): Widely used in pH-responsive hydrogels. Its tertiary amine group enables protonation-dependent solubility .
Corrosion Inhibition
- C3 (Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate): Demonstrates superior corrosion inhibition (mild steel in HCl) compared to non-aryl analogs, attributed to extended π-conjugation enhancing adsorption on metal surfaces .
Photopolymerization
- Ethyl 4-(dimethylamino)benzoate: Outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion (DC) and better mechanical properties .
Critical Analysis of Divergent Data
- Reactivity in Hydrolysis: this compound’s stability under basic conditions is inferred from its use as an unisolated intermediate , whereas 2-(dimethylamino)ethyl acrylate hydrolyzes rapidly at pH > 7 . This contrast highlights the cyano group’s role in stabilizing the α,β-unsaturated system.
- Toxicity Profiles: While 2-(dimethylamino)ethyl acrylate is ecotoxic, this compound lacks explicit environmental data, suggesting a need for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
